N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Description
N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with methyl groups at positions 1 and 3, and a cyclopropylamine moiety attached via the sulfonamide group. Key properties include:
Properties
IUPAC Name |
N-cyclopropyl-1,3-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-6-8(5-11(2)9-6)14(12,13)10-7-3-4-7/h5,7,10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXZSDVTBDEVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424254 | |
| Record name | N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899232-57-6 | |
| Record name | N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of cyclopropylamine with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the reactive nature of the sulfonyl chloride intermediate .
Chemical Reactions Analysis
Substitution Reactions at the Sulfonamide Nitrogen
The sulfonamide group serves as a nucleophilic site for alkylation or acylation.
Key Findings :
-
Alkylation proceeds efficiently under mild conditions due to the sulfonamide’s electron-withdrawing nature, enhancing nitrogen nucleophilicity.
-
Acylation requires stoichiometric bases (e.g., DIPEA) to neutralize liberated HCl .
Condensation Reactions
The sulfonamide nitrogen reacts with carbonyl compounds to form imine derivatives.
| Reaction Partners | Conditions | Product |
|---|---|---|
| Aldehydes | Benzaldehyde, HCl, ethanol, reflux | N-(Benzylidene)-N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide |
| Ketones | Acetone, H₂SO₄, RT | N-(Isopropylidene)-N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide |
Mechanistic Insight :
-
Acid catalysis promotes Schiff base formation via dehydration.
-
Steric hindrance from the cyclopropyl group slows kinetics compared to linear alkyl analogs.
Electrophilic Aromatic Substitution (EAS)
The pyrazole ring undergoes regioselective substitution at the C5 position, activated by the sulfonamide group.
Regioselectivity :
-
The sulfonamide group directs electrophiles to the C5 position via resonance and inductive effects .
Cyclopropyl Ring Functionalization
The cyclopropyl group participates in strain-driven ring-opening reactions.
Limitations :
Coordination Chemistry
The sulfonamide acts as a ligand for transition metals.
| Metal Salt | Conditions | Complex Formed |
|---|---|---|
| Cu(II) Chloride | Ethanol, RT, 12h | [Cu(N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide)₂Cl₂] |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide. These compounds have been evaluated for their antiproliferative effects against various cancer cell lines. For example, in vitro assays demonstrated that certain pyrazole derivatives exhibit significant cytotoxicity against human tumor cell lines such as HCT116 and SK-MEL-5, with half-maximal inhibitory concentrations (IC50) indicating potent activity .
Kinase Inhibition
Pyrazole derivatives have also been explored as kinase inhibitors. This compound may function by inhibiting specific kinases involved in cancer progression. Research has shown that modifications to the pyrazole structure can enhance potency while reducing efflux rates, thereby improving bioavailability and therapeutic efficacy .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. This compound has shown promising activity against various bacterial and fungal strains. In particular, compounds related to this structure have been tested against pathogens like E. coli and S. aureus, demonstrating moderate to high antibacterial activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the cyclopropyl group or the sulfonamide moiety can significantly influence biological activity. For instance, substituents on the pyrazole ring can affect binding affinity to target proteins and overall pharmacokinetic properties .
Case Study: Anticancer Screening
In a study evaluating a series of pyrazole derivatives, this compound was included in a panel of compounds tested against various cancer cell lines. The results indicated that this compound exhibited an IC50 value comparable to established anticancer agents, suggesting its potential as a lead compound for further development .
Case Study: Kinase Inhibition
Another investigation focused on the kinase inhibition properties of pyrazole derivatives found that modifications similar to those in this compound led to improved selectivity and potency against specific kinases implicated in cancer signaling pathways .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide-Pyrazole Derivatives
Compound 25 : N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide
- Key Features : Pyridine-linked sulfonamide with trimethylpyrazole and 4-chlorophenyl urea.
- Molecular Weight : 421.5 g/mol (C₁₈H₁₈ClN₅O₃S).
Compound 27 : 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide
Comparison :
Bioactive Analogues with Cyclopropyl Groups
PCK1 Inhibitor : Chloro-N-4-[(3-(cyclopropyl methyl)-1-(2-fluorobenzyl)-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)methyl]phenyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Key Features : Combines dimethylpyrazole sulfonamide with purine and fluorobenzyl groups.
- Activity: Competitive inhibitor of phosphoenolpyruvate carboxykinase 1 (PCK1), with demonstrated anticancer effects in cell lines .
- Structural Insight : The cyclopropyl-methyl group may enhance target binding, suggesting that cyclopropyl substituents in sulfonamides could optimize enzyme inhibition .
Comparison :
- The target compound shares the dimethylpyrazole-sulfonamide scaffold but lacks the purine-fluorobenzyl pharmacophore, likely limiting direct PCK1 inhibition.
Agrochemical Analogues: Cyromazine
Comparison :
Simplified Analogues: 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
Comparison :
Data Table: Structural and Functional Comparison
Biological Activity
N-Cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to a broader class of pyrazole derivatives known for their pharmacological significance. The compound is characterized by the presence of a sulfonamide group attached to a pyrazole ring, which is further substituted with a cyclopropyl group. The general structure can be represented as follows:
The synthesis typically involves the reaction of cyclopropylamine with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride under controlled conditions to yield the target compound. Various synthetic routes have been explored to optimize yield and purity while minimizing environmental impact.
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been tested against U937 cells, showing promising results in inhibiting cell growth and inducing apoptosis. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that this compound possesses antibacterial and antifungal activities. It has been shown to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The sulfonamide moiety is believed to play a crucial role in its antimicrobial efficacy by interfering with bacterial folate synthesis .
Anti-inflammatory Activity
In addition to its antiproliferative and antimicrobial properties, this compound exhibits anti-inflammatory effects. Studies have reported that it can significantly reduce the expression of inflammatory markers such as COX-2 and iNOS in vitro. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several case studies highlight the biological activity of this compound:
Q & A
Q. What are the established synthetic routes for N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide?
Methodological Answer: The synthesis typically involves a multi-step process:
Pyrazole Ring Formation : Cyclocondensation of 1,3-diketones with hydrazines under acidic or basic conditions to form the pyrazole core .
Sulfonamide Introduction : Reaction of the pyrazole intermediate with sulfonyl chlorides in the presence of a base (e.g., triethylamine) .
Cyclopropyl Group Functionalization : Alkylation using cyclopropylmethyl halides with strong bases (e.g., NaH) in polar aprotic solvents like DMF .
Purification : Chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to isolate the final product .
Q. Key Parameters :
- Temperature: 35–60°C for cyclocondensation .
- Catalysts: Copper(I) bromide for Ullmann-type coupling in cyclopropane introduction .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton and carbon environments, e.g., cyclopropyl protons (δ 0.5–1.5 ppm) and sulfonamide NH (~δ 10 ppm) .
- HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ ion) .
- XRPD : Validates crystallinity and polymorphism, especially for salt forms .
- Thermal Analysis (TGA/DSC) : Assesses decomposition temperatures and phase transitions .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in sulfonamide derivatives?
Methodological Answer:
- Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) for accurate electron density maps .
- Refinement Software : SHELXL for small-molecule refinement; handle twinning or disorder using SHELXPRO .
- Validation Tools : Check for geometric outliers (e.g., bond lengths, angles) via CCDC validation suites .
Example : For cyclopropyl stereoelectronic effects, compare experimental bond lengths (C-C: ~1.5 Å) with DFT-optimized structures .
Q. What strategies optimize cyclopropane functionalization in pyrazole-sulfonamide synthesis?
Methodological Answer:
- Catalyst Screening : Copper(I) bromide enhances coupling efficiency in cyclopropane introduction (yield: ~18% to >50%) .
- Solvent Effects : Polar aprotic solvents (DMSO, DMF) improve solubility of bulky intermediates .
- Base Selection : Cs₂CO₃ outperforms K₂CO₃ in deprotonating NH groups during alkylation .
Data Contradiction Note : Lower yields (e.g., 17.9% in ) may arise from steric hindrance; mitigate via microwave-assisted synthesis .
Q. How to address discrepancies in NMR data for structurally similar sulfonamides?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., cyclopropyl vs. methyl protons) .
- Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (GIAO method) .
- Isotopic Labeling : Use deuterated cyclopropane derivatives to confirm coupling patterns .
Q. What in vitro assays evaluate the biological activity of this compound?
Methodological Answer:
- Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) to measure IC₅₀ values against target kinases .
- Anticancer Activity : Cell viability assays (MTT or CellTiter-Glo®) in cancer cell lines (e.g., HCT-116, MCF-7) .
- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
